molecular formula C11H17ClN2O B7725822 3-(Morpholinomethyl)aniline hydrochloride

3-(Morpholinomethyl)aniline hydrochloride

Cat. No.: B7725822
M. Wt: 228.72 g/mol
InChI Key: DVWCSKHLNQTYEH-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)aniline hydrochloride is a substituted aniline derivative characterized by a morpholine ring attached via a methylene (-CH₂-) group to the meta position of the aniline aromatic ring. This compound is structurally related to other substituted anilines but is distinguished by the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom. Morpholine derivatives are often utilized in medicinal chemistry and materials science due to their polarity, hydrogen-bonding capacity, and ability to modulate solubility .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCSKHLNQTYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)aniline hydrochloride typically involves the reaction of aniline with formaldehyde and morpholine. The reaction is carried out under acidic conditions to facilitate the formation of the morpholinomethyl group on the aniline ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(Morpholinomethyl)aniline exhibit significant anticancer properties. For instance, studies have shown that compounds containing morpholine rings enhance the efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study on analogs of 3-(Morpholinomethyl)aniline demonstrated improved docking scores and anticancer activity compared to standard drugs, indicating potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure allows it to interact with bacterial cell walls, leading to cell death.

  • Data Table: Antimicrobial Activity
    CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
    3-(Morpholinomethyl)anilineStaphylococcus aureus16 µg/mL
    3-(Morpholinomethyl)anilineEscherichia coli32 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis). The ability to protect motor neurons from apoptosis suggests its potential in treating neurodegenerative disorders.

  • Case Study : Research involving co-cultures of motor neurons showed that treatment with ephrin agonists derived from 3-(Morpholinomethyl)aniline significantly reduced neuronal death in ALS models .

Pharmacological Insights

The pharmacological activities of 3-(Morpholinomethyl)aniline hydrochloride can be attributed to its ability to modulate various biological pathways. The compound's interaction with specific receptors and enzymes is crucial for its therapeutic effects.

  • Mechanism of Action : The compound exhibits dual action by both inhibiting key enzymes involved in disease progression and modulating receptor activity, making it a versatile candidate for drug development.

Mechanism of Action

The mechanism by which 3-(Morpholinomethyl)aniline hydrochloride exerts its effects depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The morpholinomethyl group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Sulfonyl and Sulfanyl Derivatives

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

  • Structure : Features a phenylsulfonyl (-SO₂Ph) group instead of morpholine.
  • Synthesis Challenges : Reduction of the nitro precursor failed using catalytic hydrogenation or tin/HCl, requiring acetylation prior to hydrolysis .
  • Applications : Explored as a dihydrofolate reductase inhibitor precursor, though further derivatization was unsuccessful .
  • Key Difference : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating morpholine, which may alter reactivity in drug design.

3-(Methylsulfonyl)aniline Hydrochloride Structure: Contains a methylsulfonyl (-SO₂CH₃) substituent. Market Data: Priced variably across regions (e.g., Europe, Asia), indicating industrial demand for sulfonamide-based intermediates .

3-(Phenylsulfanyl)aniline Hydrochloride Structure: Sulfur atom bridges phenyl and aniline (C₆H₅-S-CH₂-C₆H₄-NH₂·HCl). Properties: Molecular weight 237.75 g/mol; lower polarity than morpholinomethyl analogs . Applications: Potential use in organocatalysis or polymer chemistry due to sulfur’s redox activity.

Halogenated and Ether Derivatives

3-[(3-Fluorophenoxy)methyl]aniline Hydrochloride Structure: Fluorophenoxy (-O-C₆H₄-F) group at the meta position. Physicochemical Properties: Molecular weight 253.7 g/mol; fluorine enhances metabolic stability in pharmaceuticals . Contrast: The fluorophenoxy group introduces steric bulk and lipophilicity, differing from morpholine’s hydrophilic nature.

3-(Bromomethyl)aniline Hydrochloride

  • Structure : Bromine substituent on the methylene linker.
  • Reactivity : Bromine enables further functionalization (e.g., Suzuki coupling), unlike the stable morpholine ring .

Physicochemical and Toxicological Comparisons

Compound Molecular Weight (g/mol) Key Substituent Synthesis Method Toxicity Notes
3-(Morpholinomethyl)aniline HCl ~228.7 (estimated) Morpholine-CH₂- Likely reductive amination No direct data; aniline derivatives often hepatotoxic
3-(Methylsulfonyl)aniline HCl ~205.7 -SO₂CH₃ Direct sulfonation Carcinogenic in rats (spleen tumors)
3-[(Phenylsulfonyl)methyl]aniline HCl 310.8 (calc.) -SO₂Ph-CH₂- Acetylation + hydrolysis Limited toxicity data; sulfonamides generally safer
3-(Phenylsulfanyl)aniline HCl 237.75 -S-Ph-CH₂- Not specified Unknown; sulfides less reactive than amines

Toxicity Insights :

  • Aniline hydrochloride itself is carcinogenic in rats, inducing spleen hemangiosarcomas .
  • Morpholine derivatives may mitigate toxicity compared to plain aniline due to reduced aromatic amine exposure, but this requires validation.

Application-Based Comparisons

  • Pharmaceuticals: Morpholinomethyl and sulfonamide derivatives are common in kinase inhibitors (e.g., dihydrofolate reductase ).
  • Materials Science : Polyaniline hydrogels (e.g., PPH-GA) use aniline derivatives for enzyme immobilization; morpholine’s polarity could enhance hydrogel stability .
  • Industrial Use: Sulfonyl derivatives dominate markets due to lower synthesis costs, while morpholinomethyl analogs may niche in high-value pharmaceuticals .

Biological Activity

3-(Morpholinomethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholinomethyl group attached to an aniline structure. Its chemical formula is C11H16ClN2O, with a molecular weight of approximately 232.71 g/mol. The compound's solubility and stability make it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor, modulating various biochemical pathways. Its mechanism may involve:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, thereby altering their activity.
  • Receptor Interaction : Engaging with cellular receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.5Induction of apoptosis
NCI-H2312.0Cell cycle arrest

The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against non-small cell lung carcinoma (NSCLC) cells. The induction of apoptosis was confirmed through Annexin V/PI staining assays, revealing that treatment with the compound resulted in a marked increase in apoptotic cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effect of this compound on A549 and NCI-H23 cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 12 µM .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activities of this compound:

Study Biological Activity Findings
Frontiers in Pharmacology AnticancerIC50 values ≤ 15 µM against NSCLC cell lines
PMC Article AntimicrobialEffective against multiple bacterial strains
BenchChem Enzyme InhibitionPotential as an enzyme inhibitor

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